molecular formula C9H11N3O4 B1211348 1-(2,3-Anhydrolyxofuranosyl)cytosine CAS No. 34989-27-0

1-(2,3-Anhydrolyxofuranosyl)cytosine

Cat. No.: B1211348
CAS No.: 34989-27-0
M. Wt: 225.2 g/mol
InChI Key: WIPSIZKSUXRXHP-YDKYIBAVSA-N
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Description

1-(2,3-Anhydrolyxofuranosyl)cytosine is a synthetic nucleoside analog characterized by a unique 2',3'-anhydrolyxofuranosyl sugar moiety. The anhydro (epoxide) ring at the 2' and 3' positions distinguishes it from conventional deoxyribose or arabinose-based nucleosides. This compound, along with its 5'-O-hydrogenphosphonyl derivative, was developed as part of a series of antiviral and anticancer agents targeting viral replication and cancer cell proliferation . Its mechanism of action is hypothesized to involve metabolic activation into triphosphate derivatives, which may incorporate into DNA or inhibit viral/cellular enzymes.

Properties

CAS No.

34989-27-0

Molecular Formula

C9H11N3O4

Molecular Weight

225.2 g/mol

IUPAC Name

4-amino-1-[(1S,2R,4R,5S)-4-(hydroxymethyl)-3,6-dioxabicyclo[3.1.0]hexan-2-yl]pyrimidin-2-one

InChI

InChI=1S/C9H11N3O4/c10-5-1-2-12(9(14)11-5)8-7-6(16-7)4(3-13)15-8/h1-2,4,6-8,13H,3H2,(H2,10,11,14)/t4-,6+,7+,8-/m1/s1

InChI Key

WIPSIZKSUXRXHP-YDKYIBAVSA-N

SMILES

C1=CN(C(=O)N=C1N)C2C3C(O3)C(O2)CO

Isomeric SMILES

C1=CN(C(=O)N=C1N)[C@H]2[C@@H]3[C@@H](O3)[C@H](O2)CO

Canonical SMILES

C1=CN(C(=O)N=C1N)C2C3C(O3)C(O2)CO

Synonyms

1-(2,3-anhydro-beta-D-lyxofuranosyl)cytosine
1-(2,3-anhydrolyxofuranosyl)cytosine
1-ALFC

Origin of Product

United States

Comparison with Similar Compounds

Structural and Mechanistic Differences

The table below summarizes structural features, mechanisms, and clinical profiles of 1-(2,3-Anhydrolyxofuranosyl)cytosine and related nucleoside analogs:

Compound Name Structure Key Features Mechanism of Action Key Targets/Enzymes Toxicity Profile Clinical Applications
This compound 2',3'-anhydro ring; lyxofuranosyl sugar Prodrug requiring metabolic activation; potential DNA incorporation or chain termination Unknown (hypothesized: DNA polymerases) Not reported in evidence Antiviral/anticancer (preclinical)
Cytarabine (ara-C) β-D-arabinofuranosyl sugar Incorporates into DNA, inhibits DNA synthesis; chain termination DNA polymerases, thymidylate synthase Myelosuppression, gastrointestinal Acute myeloid leukemia
Gemcitabine 2',2'-difluorodeoxycytidine Diphosphate inhibits ribonucleotide reductase; triphosphate incorporates into DNA Ribonucleotide reductase, DNA polymerases Myelosuppression, hepatotoxicity Pancreatic, lung, breast cancers
2',3'-Dideoxycytidine (ddC) 2',3'-dideoxy sugar Chain termination after phosphorylation; mitochondrial toxicity HIV reverse transcriptase, mitochondrial DNA polymerase Peripheral neuropathy, mitochondrial DNA depletion HIV (historical use)
Fialuridine (FIAU) 2'-fluoro, arabinosyl configuration Incorporates into DNA; inhibits DNA polymerases DNA polymerases α, β, γ, δ, ε Severe hepatotoxicity, fatal in trials Hepatitis B (discontinued)

Key Research Findings

Mechanistic Specificity: this compound: The 2',3'-anhydro group may act as a prodrug, undergoing ring-opening reactions to form active metabolites (e.g., 2',3'-didehydro or 2'-fluoro derivatives) . This contrasts with ara-C and gemcitabine, which directly inhibit DNA synthesis via triphosphate incorporation . Gemcitabine: Its diphosphate metabolite is a potent inhibitor of ribonucleotide reductase, depleting dNTP pools and enhancing DNA incorporation of gemcitabine triphosphate .

Synergistic Effects :

  • Combination therapies involving nucleoside analogs can enhance efficacy. For example, 4'-thio-FAC (a thio-modified ara-C analog) synergizes with gemcitabine by targeting both DNA polymerases and ribonucleotide reductase .

Toxicity and Mitochondrial Effects: ddC and FIAU highlight the risks of mitochondrial toxicity due to inhibition of mitochondrial DNA polymerase γ, leading to neuropathy or liver failure . No such data exist for this compound, but its structural similarity to ddC warrants caution .

Pharmacokinetic Monitoring: PET tracers like 18F-FAC (a fluorinated cytosine analog) enable non-invasive monitoring of nucleoside analog uptake, predicting tumor response to gemcitabine . Similar approaches could optimize dosing for this compound.

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